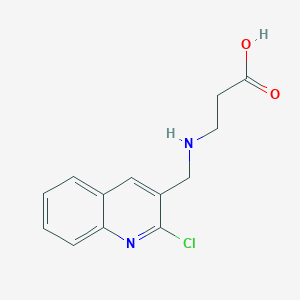
6-Methoxy-2-phenylquinoline-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methoxy-2-phenylquinoline-4-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of a methoxy group at the 6th position, a phenyl group at the 2nd position, and a carbonitrile group at the 4th position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-phenylquinoline-4-carbonitrile typically involves the following steps:
Starting Materials: Aniline derivatives and aldehydes are commonly used as starting materials.
Cyclization: The reaction proceeds through a cyclization process, often catalyzed by transition metals such as palladium or copper.
Nitrile Formation: The carbonitrile group is introduced using reagents like cyanogen bromide or other nitrile-forming agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
6-Methoxy-2-phenylquinoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and bases are commonly employed.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
6-Methoxy-2-phenylquinoline-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 6-Methoxy-2-phenylquinoline-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to elucidate its mechanism.
相似化合物的比较
Similar Compounds
2-Phenylquinoline-4-carbonitrile: Lacks the methoxy group, which may affect its reactivity and biological activity.
6-Methoxyquinoline-4-carbonitrile: Lacks the phenyl group, leading to different chemical and physical properties.
2-Phenyl-6-methoxyquinoline: Lacks the nitrile group, which may influence its chemical behavior and applications.
Uniqueness
6-Methoxy-2-phenylquinoline-4-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the methoxy, phenyl, and nitrile groups allows for versatile modifications and applications in various fields.
属性
分子式 |
C17H12N2O |
|---|---|
分子量 |
260.29 g/mol |
IUPAC 名称 |
6-methoxy-2-phenylquinoline-4-carbonitrile |
InChI |
InChI=1S/C17H12N2O/c1-20-14-7-8-16-15(10-14)13(11-18)9-17(19-16)12-5-3-2-4-6-12/h2-10H,1H3 |
InChI 键 |
CKQDYVYKQDOFOE-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)N=C(C=C2C#N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![9-tert-Butyl-7-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B11854052.png)




![5-Chloro-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11854078.png)


